molecular formula C10H10FN5O3 B1373890 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine CAS No. 548774-57-8

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

Cat. No. B1373890
CAS RN: 548774-57-8
M. Wt: 267.22 g/mol
InChI Key: WZJJNRQUYPMQIS-FJFJXFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, also known as 2-F-Ara-A, is a nucleoside analog used primarily in scientific research. It is a fluorinated derivative of the naturally occurring purine nucleoside, adenosine. 2-F-Ara-A has been studied extensively for its potential applications in scientific research, including its use as a nucleic acid synthesis tool and as a potential therapeutic agent for certain diseases. In

Scientific Research Applications

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine has been studied extensively for its potential applications in scientific research. It has been used as a nucleic acid synthesis tool, as well as a potential therapeutic agent for certain diseases. This compound has been used in the synthesis of DNA and RNA oligonucleotides, as well as in the synthesis of modified nucleosides that have been used in the study of gene expression and regulation. This compound has also been studied as a potential therapeutic agent for various diseases, including cancer, HIV, and hepatitis.

Mechanism of Action

The mechanism of action of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme ribonucleotide reductase, which is involved in the synthesis of deoxyribonucleotides. This compound is also thought to inhibit the replication of certain viruses, such as HIV, by blocking the activity of reverse transcriptase.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of ribonucleotide reductase, as well as the replication of certain viruses, such as HIV, by blocking the activity of reverse transcriptase. In vivo studies have also shown that this compound is able to inhibit the growth of certain cancer cells, as well as reduce the replication of HIV.

Advantages and Limitations for Lab Experiments

The use of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, there are also some limitations to its use. For example, it is not suitable for use in humans due to its potential toxicity.

Future Directions

The potential future directions for 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects is needed in order to understand its potential therapeutic applications. Additionally, further research into its synthesis method and the development of more efficient and cost-effective methods of synthesis is needed. Finally, further research into its potential applications in gene therapy, as well as its potential uses as a diagnostic tool, is also needed.

Synthesis Methods

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine is synthesized via a two-step process. The first step involves the reaction of 2,5-anhydro-beta-D-arabinofuranosyl chloride with 2-fluoropurine to form 2-fluoro-2,5-anhydro-beta-D-arabinofuranosyl purine. This reaction is highly chemoselective and is catalyzed by a strong base. The second step involves the reductive amination of the purine with a primary amine to form this compound. This reaction is catalyzed by a reducing agent, such as sodium borohydride.

properties

IUPAC Name

(1R,3R,4S,7R)-3-(6-amino-2-fluoropurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6-5(17)3(19-9)1-18-6/h2-3,5-6,9,17H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJNRQUYPMQIS-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=NC4=C(N=C(N=C43)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](O1)[C@@H](O2)N3C=NC4=C(N=C(N=C43)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203367
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

548774-57-8
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2,5-ANHYDRO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR21931AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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